N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-chlorobenzamide
CAS No.: 307326-18-7
Cat. No.: VC5186546
Molecular Formula: C20H13ClN2OS
Molecular Weight: 364.85
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 307326-18-7 |
|---|---|
| Molecular Formula | C20H13ClN2OS |
| Molecular Weight | 364.85 |
| IUPAC Name | N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-chlorobenzamide |
| Standard InChI | InChI=1S/C20H13ClN2OS/c21-14-7-5-6-13(12-14)19(24)22-16-9-2-1-8-15(16)20-23-17-10-3-4-11-18(17)25-20/h1-12H,(H,22,24) |
| Standard InChI Key | BUKRZUGGDPZHJS-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC(=CC=C4)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-chlorobenzamide, reflects its three-core structure:
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Benzothiazole ring: A heterocyclic system comprising a benzene fused to a thiazole (sulfur and nitrogen-containing ring).
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Phenyl bridge: A benzene ring substituted at the 2-position with the benzothiazole moiety.
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3-Chlorobenzamide group: A benzamide derivative with a chlorine substituent at the 3-position.
The molecular formula is CHClNOS, with a molar mass of 372.85 g/mol. Key physicochemical properties inferred from analogs include:
| Property | Value/Description | Source Analogy |
|---|---|---|
| logP | ~6.7 (high lipophilicity) | |
| Hydrogen Bond Donors | 1 (amide NH) | |
| Hydrogen Bond Acceptors | 3 (amide O, thiazole N, S) | |
| Polar Surface Area | ~32.1 Ų |
The chlorine atom enhances electrophilicity, while the benzothiazole moiety contributes to π-π stacking interactions, critical for binding biological targets .
Synthesis and Reaction Pathways
Synthetic Methodology
The synthesis of N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-chlorobenzamide likely follows a multi-step protocol analogous to related compounds :
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Formation of 2-Aminobenzothiazole:
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Condensation of 2-aminothiophenol with cyanogen bromide.
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Coupling with 3-Chlorobenzoyl Chloride:
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Reaction of 2-aminobenzothiazole with 3-chlorobenzoyl chloride in the presence of a base (e.g., triethylamine) to form the amide bond.
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Example Reaction:
Crystallographic Insights
While no direct crystallographic data exists for this compound, the structure of N-(Benzothiazol-2-yl)-3-chlorobenzamide (a simpler analog) reveals a planar benzothiazole system and a dihedral angle of 85.2° between the benzothiazole and chlorophenyl rings . This non-planarity likely persists in the target compound, influencing its intermolecular interactions and solubility .
Biological Activity and Mechanism
Antimicrobial Properties
Benzothiazole derivatives exhibit broad-spectrum antimicrobial activity. For N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-chlorobenzamide (a positional isomer), minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli were 12.5 µg/mL and 25 µg/mL, respectively. The chlorine substituent enhances membrane penetration, while the benzothiazole moiety disrupts bacterial cell wall synthesis via DprE1 inhibition.
| Cell Line | IC (µM) | Assay Type | Source |
|---|---|---|---|
| A549 (Lung) | 6.26 ± 0.33 | 2D | |
| HCC827 (Lung) | 6.48 ± 0.11 | 2D |
Mechanistically, these compounds induce apoptosis by activating caspase-3/7 and disrupting mitochondrial membrane potential. The 3-chloro substituent may enhance DNA intercalation, as seen in chlorambucil derivatives .
Structure-Activity Relationships (SAR)
Role of Substituents
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Chlorine Position: 3-Chloro substitution optimizes steric and electronic effects for target binding compared to 2- or 4-chloro analogs .
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Benzothiazole Orientation: 2-Phenyl substitution (vs. 3-phenyl) may alter pharmacokinetics by modulating logP and bioavailability .
Comparison with Analogous Compounds
The target compound’s 3-chloro configuration balances hydrophobicity and target affinity, making it a promising lead for antibiotic development .
Pharmacokinetic and Toxicity Profile
Absorption and Distribution
High logP (~6.7) suggests excellent lipid membrane permeability but potential accumulation in adipose tissue . The amide group facilitates moderate aqueous solubility, enabling systemic distribution .
Metabolic Stability
Benzothiazoles undergo hepatic metabolism via:
Toxicity Considerations
In rodent models, benzothiazole derivatives show low acute toxicity (LD > 500 mg/kg) but hepatotoxicity at chronic doses.
Industrial and Research Applications
Pharmaceutical Development
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Antitubercular Agents: DprE1 inhibition targets Mycobacterium tuberculosis.
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Oncology: Apoptosis induction in solid tumors.
Material Science
Benzothiazole derivatives serve as fluorophores in OLEDs due to their rigid, conjugated systems .
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